molecular formula C20H28N4OS B2867593 2-Cyclopentylsulfanyl-1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone CAS No. 2415585-92-9

2-Cyclopentylsulfanyl-1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone

Cat. No.: B2867593
CAS No.: 2415585-92-9
M. Wt: 372.53
InChI Key: MEKMRZCGVLJSIF-UHFFFAOYSA-N
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Description

Pyrrole is a five-membered heterocyclic compound with a nitrogen atom. It is known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .


Synthesis Analysis

The synthesis of pyrrole derivatives has been a topic of interest in medicinal chemistry. One common method is the Paal–Knorr reaction, which involves the condensation of amines with diketones .


Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be quite complex, especially when multiple substituents are involved. The structure often involves a balance between maximizing biological activity and maintaining good physicochemical properties .


Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, depending on the substituents present. For example, they can participate in condensation reactions, cycloadditions, and various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by the nature and position of the substituents. Factors such as polarity, lipophilicity, and steric effects can all play a role .

Mechanism of Action

The mechanism of action of pyrrole derivatives can vary widely, depending on their structure and the target they interact with. Many pyrrole-containing drugs have diverse biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Future Directions

Given the diverse biological activities of pyrrole derivatives, there is ongoing interest in developing new compounds with this scaffold. Future research will likely focus on optimizing the properties of these compounds to improve their efficacy and safety .

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4OS/c25-20(12-26-17-3-1-2-4-17)24-10-15-8-23(9-16(15)11-24)19-7-18(14-5-6-14)21-13-22-19/h7,13-17H,1-6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKMRZCGVLJSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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